Ethylaluminum sesquichloride

Description

Properties

IUPAC Name |

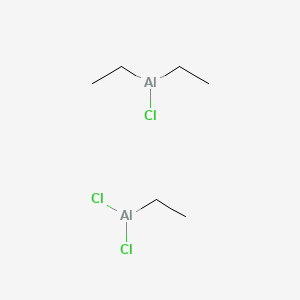

chloro(diethyl)alumane;dichloro(ethyl)alumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;+1;+2;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMUMPEDOQULK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)Cl.CC[Al](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Al2Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CHEMINFO MSDS] | |

| Record name | Ethylaluminum sesquichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 460 | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-4 °F (-20 °C) (CLOSED CUP) | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-58 | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.092 g/cu cm at 25 °C | |

| Details | Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. V16: 566 (1981) | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0199 mm Hg @ 25 °C /Extrapolated/ | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, yellow liquid | |

CAS No. |

12075-68-2 | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-21 °C | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA2: 544 (1985) | |

| Record name | ETHYLALUMINUM SESQUICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethylaluminum Sesquichloride (EASC)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylaluminum sesquichloride (EASC) is a highly versatile and industrially significant organoaluminum compound. Chemically, it is not a single species but rather an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂), with the overall empirical formula (C₂H₅)₃Al₂Cl₃.[1] EASC presents as a colorless to pale yellow liquid and is renowned for its role as a co-catalyst in Ziegler-Natta polymerization systems, which are fundamental to the production of polyolefins like polyethylene and polypropylene.[1][2][3][4] Its applications extend into broader organic synthesis, including use as a Lewis acid in Friedel-Crafts reactions and as an alkylating agent.[2][3]

However, the utility of EASC is intrinsically linked to its hazardous nature. The compound is pyrophoric, igniting spontaneously upon exposure to air, and it reacts with extreme violence with water and other protic compounds.[1][5][6] Therefore, a comprehensive understanding of its synthesis, characterization, and handling is not merely an academic exercise but a critical prerequisite for its safe and effective application in any research or industrial setting. This guide provides a detailed exploration of these core areas, grounded in established chemical principles and safety protocols.

Section 1: Synthesis of Ethylaluminum Sesquichloride

The synthesis of EASC is dominated by an economical and scalable industrial process, although alternative routes exist for achieving specific purity requirements. The choice of method is dictated by factors such as available starting materials, required purity, and scale.

Core Principles of Synthesis

The primary industrial synthesis relies on the direct reaction between aluminum metal and an alkyl halide. The central challenge in this process is overcoming the highly stable and passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the metal. This inert layer prevents the direct interaction of the aluminum with the alkylating agent.

Causality of Activation: To initiate the reaction, this oxide layer must be disrupted. This is typically achieved through either mechanical activation (using finely powdered or shaved aluminum to increase surface area) or chemical activation. Chemical activators, such as iodine or a small "seed" quantity of a pre-formed organoaluminum compound, react with the oxide layer or the underlying metal to create active sites where the synthesis can begin.[1][7] Once initiated, the reaction is typically exothermic and self-sustaining. Rigorous exclusion of moisture and oxygen is paramount, as their presence would not only halt the desired reaction by regenerating the oxide layer but also create a significant explosion hazard.[1][5]

Industrial Synthesis: Direct Reaction of Ethyl Chloride and Aluminum

The most prevalent method for producing EASC is the direct, exothermic reaction of ethyl chloride with aluminum metal.[1]

Reaction: 2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃

This process is favored for its high yield and cost-effectiveness. The reaction is typically performed in a liquid medium, which can be the product EASC itself, to act as a solvent and heat transfer agent.[7]

Caption: Workflow for the industrial synthesis of EASC.

Protocol 1: Laboratory-Scale Synthesis via Direct Reaction

This protocol outlines a conceptual laboratory-scale synthesis based on industrial principles. Extreme caution must be exercised, and this procedure should only be performed by trained personnel within a suitable fume hood and with access to appropriate emergency equipment.

Materials & Equipment:

-

Three-neck round-bottom flask, condenser, and addition funnel (all oven-dried)

-

Schlenk line or glovebox for inert atmosphere operations

-

Aluminum powder or turnings, activated

-

Anhydrous hexane (or other suitable hydrocarbon solvent)

-

Ethyl chloride, condensed as a liquid

-

Iodine crystal (as initiator)

-

Magnetic stirrer and heating mantle with temperature control

Procedure:

-

System Preparation: Assemble the glassware and purge thoroughly with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

-

Reactor Charging: Under a positive flow of inert gas, charge the flask with activated aluminum powder and a single crystal of iodine.

-

Solvent Addition: Add anhydrous hexane to the flask to create a slurry.

-

Initiation: Gently warm the mixture to initiate the reaction, evidenced by the disappearance of the iodine color.

-

Ethyl Chloride Addition: Slowly add liquid ethyl chloride via the addition funnel. The reaction is highly exothermic; the addition rate must be carefully controlled to maintain a steady reflux and prevent a runaway reaction. Use an external cooling bath as needed.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at a controlled temperature until the reaction subsides.

-

Product Isolation: Allow the reaction to cool to room temperature. The excess aluminum will settle. The supernatant liquid is a solution of ethylaluminum sesquichloride in hexane, which can be carefully cannulated into a dry, inert storage vessel.

Alternative Synthesis: Reaction of Triethylaluminum with HCl

EASC can also be prepared by the reaction of triethylaluminum (TEA) with hydrogen chloride (HCl).[1] This method allows for precise stoichiometric control.

Reaction: 2 (C₂H₅)₃Al + 3 HCl → (C₂H₅)₃Al₂Cl₃ + 3 C₂H₆

This route is particularly useful for producing high-purity EASC when a source of TEA is available, as it avoids contamination from unreacted aluminum metal. The ratio of reactants can be adjusted to produce diethylaluminum chloride (DEAC) or ethylaluminum dichloride (EADC) as well.[1]

Section 2: Characterization and Analysis

Characterization of EASC is crucial for confirming its identity, purity, and stoichiometric composition. Due to its reactivity, sample preparation for analysis must be performed under strictly anhydrous and anaerobic conditions.

Structural Elucidation

EASC exists as a dynamic equilibrium between several species. The sesquichloride itself is a codimer of diethylaluminum chloride and ethylaluminum dichloride. These components can also exist as homodimers.[1] The aluminum centers are typically bridged by chloride atoms, a common structural motif in organoaluminum chemistry.[1][8]

Caption: Equilibrium nature of ethylaluminum sesquichloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides confirmation of the ethyl groups. One would expect to see a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). Due to the rapid equilibrium and exchange between the different aluminum species in solution, these signals may appear broadened.

-

¹³C NMR: Similarly, the carbon spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

| Data Type | Expected Chemical Shift (ppm) | Signal Pattern | Assignment |

| ¹H NMR | ~1.0 | Triplet | -CH₃ |

| ¹H NMR | ~0.3 | Quartet | -CH₂-Al |

| ¹³C NMR | ~8.0 | Single Peak | -CH₃ |

| ¹³C NMR | ~1.0 | Single Peak | -CH₂-Al |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. |

Infrared (IR) Spectroscopy: The primary use of IR spectroscopy is to confirm the presence of the alkyl groups and, more importantly, the absence of contaminants.

-

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region confirm the presence of the ethyl groups.[9]

-

Absence of O-H stretching: The complete absence of a broad absorption band in the 3200-3600 cm⁻¹ region is critical, as its presence would indicate contamination with water or alcohols, signifying decomposition of the product.[9]

Protocol 2: Quantitative Analysis via Titration

A robust and common industrial method for quality control is the quantitative determination of aluminum and chloride content via titration after controlled hydrolysis.[5]

Principle: A known mass of the EASC sample is carefully and slowly reacted with a protic solvent (hydrolysis), which neutralizes its reactivity and liberates the aluminum and chloride ions into solution for standard titrimetric analysis.

Procedure:

-

Sample Preparation: In a glovebox or under a strong flow of inert gas, draw a precise volume of the EASC solution into a gas-tight syringe and weigh it to determine the exact mass.

-

Hydrolysis: Slowly inject the sample into a flask containing a cooled and rapidly stirred mixture of isopropanol and hexane. This should be followed by the slow, dropwise addition of water, and finally, nitric acid to ensure complete hydrolysis and dissolution. This step is extremely hazardous and must be performed with extreme care behind a blast shield.

-

Aluminum Titration: The resulting aqueous solution can be titrated for aluminum content using a standard complexometric titration with EDTA.

-

Chloride Titration: A separate, hydrolyzed sample can be analyzed for chloride content via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.

-

Validation: The experimentally determined molar ratio of aluminum to chloride should be close to the theoretical 2:3 ratio for EASC.

Section 3: Critical Safety and Handling Procedures

The severe hazards associated with EASC cannot be overstated. Strict adherence to safety protocols is mandatory.

| Hazard | Description | Primary Mitigation |

| Pyrophoricity | Ignites spontaneously on contact with air.[5][6][10] | Handle exclusively under a dry, inert atmosphere (N₂ or Ar).[5] |

| Water Reactivity | Reacts violently and explosively with water, releasing flammable ethane and corrosive HCl gas.[1][6] | Ensure all equipment is scrupulously dry. Never allow contact with water or protic solvents.[5] |

| Corrosivity | Causes severe chemical burns to skin, eyes, and respiratory tract upon contact.[5][11][12][13] | Use appropriate PPE: fire-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves.[11] |

Handling and Storage:

-

Environment: All transfers and manipulations must be performed using either a high-quality glovebox or established Schlenk line techniques.[11]

-

Storage: Store in a tightly sealed, purpose-built container under a positive pressure of dry nitrogen or argon.[10][13] The storage area must be a cool, dry, well-ventilated space designated for flammable and water-reactive materials, away from any sources of ignition.[11][12]

Emergency Response:

-

Spills: Do NOT use water. Smother small spills with dry sand, soda ash, or powdered limestone. Evacuate the area and ensure adequate ventilation.[13]

-

Fire: Do NOT use water, foam, or carbon dioxide extinguishers, as they will react violently.[13][14] Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or graphite powder.[14]

-

First Aid:

-

Skin Contact: Brush off any visible chemical, then immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

-

Conclusion

Ethylaluminum sesquichloride is a cornerstone catalyst component in the polymer industry and a valuable reagent in organic synthesis. Its production via the direct reaction of aluminum and ethyl chloride represents a mature and efficient industrial process. Proper characterization, combining spectroscopic confirmation with quantitative titrimetric analysis, ensures the material's quality and stoichiometric integrity. However, the immense utility of EASC is matched by its significant hazards. A culture of safety, built upon a thorough understanding of its reactive properties and unwavering adherence to strict handling protocols, is the most critical component for its successful and responsible use in any scientific endeavor.

References

-

Wikipedia. Ethylaluminium sesquichloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. [Link]

-

TUODA INDUSTRY LIMITED. Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). [Link]

-

TUODA INDUSTRY LIMITED. Ethylaluminum Sesquichloride(EASC) | Global Chemical Supplier. [Link]

- Google Patents. US3064027A - Manufacture of alkyl aluminum sesquihalides.

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

-

PubChem. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508. [Link]

- Google Patents.

-

Wikipedia. Organoaluminium chemistry. [Link]

-

Mega Lecture. IR SPECTROSCOPY. [Link]

Sources

- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]

- 2. tuodaindus.com [tuodaindus.com]

- 3. specialchem.com [specialchem.com]

- 4. EASC Ethylaluminum sesquichloride [nouryon.com]

- 5. nouryon.com [nouryon.com]

- 6. ETHYL ALUMINUM SESQUICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. US3028408A - Preparation of alkyl aluminum halide products - Google Patents [patents.google.com]

- 8. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 9. megalecture.com [megalecture.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. tuodaindus.com [tuodaindus.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Ethylaluminum Sesquichloride: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethylaluminum sesquichloride (EASC), a prominent member of the organoaluminum family, stands as a cornerstone in modern catalysis and organic synthesis. Its unique structural features and potent Lewis acidity have carved a significant niche in industrial processes, most notably in the production of polyolefins. This guide, intended for the discerning researcher and development professional, moves beyond a cursory overview to provide a deep dive into the fundamental physical and chemical properties of EASC. Herein, we explore its reactivity, elucidate its role in key chemical transformations, and provide practical, field-tested protocols for its safe handling and application. Our objective is to equip the reader with the foundational knowledge and procedural confidence necessary to harness the full potential of this versatile and powerful reagent.

Physicochemical Properties of Ethylaluminum Sesquichloride

Ethylaluminum sesquichloride is a spontaneously combustible, colorless to yellow liquid that reacts violently with water. It is most accurately described as an equilibrium mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂).[1] This equilibrium confers upon it a unique reactivity profile, distinct from its individual components.

Table 1: Physical and Chemical Properties of Ethylaluminum Sesquichloride

| Property | Value | Source(s) |

| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [1] |

| Molecular Weight | 247.51 g/mol | [1][2] |

| Appearance | Clear to yellow liquid | [1][3] |

| Density | 1.092 g/cm³ at 25°C | [1][3] |

| Melting Point | -50 °C (-58 °F; 223 K) | [1][3] |

| Boiling Point | 204 °C (399 °F; 477 K) | [1][3] |

| Flash Point | -20 °C (-4 °F; 253 K) | [1] |

| Solubility | Reacts violently with water; soluble in aromatic and saturated aliphatic hydrocarbons. | [4] |

| CAS Number | 12075-68-2 | [1] |

Structural Elucidation and Spectroscopic Signature

The term "sesquichloride" denotes an average chlorine-to-aluminum ratio of 1.5. In solution, EASC exists as a dynamic equilibrium between the codimer of diethylaluminum chloride and ethylaluminum dichloride, and their respective homodimers.[1] The aluminum centers are typically bridged by chlorine atoms, a common structural motif in organoaluminum chemistry.

While detailed, assigned spectra are not abundantly available in public literature due to the compound's reactivity and proprietary nature of some data, the expected spectroscopic features can be inferred from the known chemistry of organoaluminum compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the ethyl groups due to the various species in equilibrium. The chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons would be influenced by the proximity to the electropositive aluminum center and the number of chlorine atoms.

-

¹³C NMR: Similar to the proton NMR, the carbon spectrum would display signals for the ethyl carbons, with their chemical shifts reflecting the electron-withdrawing effects of the aluminum and chlorine atoms.

-

IR Spectroscopy: The infrared spectrum of EASC would be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized carbons.[5][6] Additionally, C-H bending and rocking vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).[5][6] The Al-C and Al-Cl stretching frequencies, which are crucial for structural characterization, would appear at lower wavenumbers.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of EASC is dominated by its high reactivity towards air and water, and its potent Lewis acidity.

Pyrophoric Nature and Hydrolytic Instability

EASC is pyrophoric, meaning it ignites spontaneously upon contact with air.[4] This is a result of the highly polarized and reactive aluminum-carbon bond. Its reaction with water is extremely violent, producing flammable ethane gas and corrosive hydrogen chloride fumes.[4]

Reaction with Air (Simplified): (C₂H₅)₃Al₂Cl₃ + O₂ → Al₂O₃ + CO₂ + H₂O + HCl

Reaction with Water: (C₂H₅)₃Al₂Cl₃ + 6H₂O → 2Al(OH)₃ + 3C₂H₆ + 3HCl

Due to this extreme reactivity, all manipulations of EASC must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized techniques and equipment.

Lewis Acidity and Catalytic Activity

The electron-deficient aluminum centers in EASC make it a strong Lewis acid, capable of activating a wide range of substrates. This property is central to its primary applications in catalysis.

EASC is a crucial co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins like polyethylene and polypropylene.[1][2] In conjunction with a transition metal halide (e.g., titanium tetrachloride), EASC performs several critical functions:

-

Alkylation of the Transition Metal: EASC alkylates the titanium center, replacing a chloride ligand with an ethyl group to form the active catalytic species.[7][8]

-

Activation of the Catalytic Site: The organoaluminum compound helps to create a vacant coordination site on the titanium atom, which is essential for olefin binding and insertion.[7]

-

Chain Transfer Agent: EASC can act as a chain transfer agent, controlling the molecular weight of the resulting polymer.

The strong Lewis acidity of EASC makes it an effective catalyst for Friedel-Crafts alkylation and acylation reactions, which involve the substitution of groups onto aromatic rings. EASC activates the alkyl or acyl halide, generating a carbocation or a highly polarized complex that acts as the electrophile.

Experimental Protocols

Causality Behind Experimental Choices: The following protocols are illustrative and emphasize the "why" behind each step. The pyrophoric and water-reactive nature of EASC necessitates the use of inert atmosphere techniques and anhydrous solvents to prevent uncontrolled reactions and ensure safety. The choice of solvent is dictated by the need for an inert medium that can dissolve the reactants without reacting with the highly reactive organoaluminum species.

General Handling and Storage Protocol for Ethylaluminum Sesquichloride

Trustworthiness through Self-Validation: This protocol is designed to be a self-validating system. Adherence to these steps inherently minimizes the risks associated with EASC, and any deviation would be immediately apparent through signs of reaction (e.g., fuming, heat generation).

-

Inert Atmosphere: All manipulations must be performed in a glovebox or using Schlenk line techniques under a positive pressure of dry nitrogen or argon.[9] The inert atmosphere is crucial to prevent contact with air and moisture.

-

Solvent Selection: Use only anhydrous, deoxygenated solvents such as hexane, heptane, or toluene. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone ketyl, molecular sieves) and degassed prior to use.

-

Apparatus: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of inert gas immediately before use. Syringes and needles should also be oven-dried and purged with inert gas.

-

Transfer: EASC is typically supplied in specialized pressure-resistant containers. Transfers should be performed using a cannula or a gas-tight syringe. Never draw EASC into a syringe that contains air.

-

Storage: Store EASC in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials. The container must be kept tightly sealed under an inert atmosphere.[9]

-

Quenching and Disposal: Small residual amounts of EASC can be safely quenched by slow, dropwise addition to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol or tert-butanol) in an inert solvent like hexane. The mixture should be stirred until gas evolution ceases, after which it can be cautiously hydrolyzed with water. All waste must be disposed of in accordance with local regulations.

Representative Protocol for Ziegler-Natta Polymerization of 1-Hexene

This protocol is adapted from established procedures for olefin polymerization and highlights the role of EASC in catalyst activation.[8]

-

Catalyst Preparation:

-

In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, suspend a supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄) in anhydrous hexane.

-

In a separate, similarly prepared flask, dilute the required amount of EASC solution (e.g., a 1 M solution in hexane) with additional anhydrous hexane.

-

-

Polymerization:

-

To a larger, argon-purged reactor equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, add anhydrous hexane and the monomer, 1-hexene.

-

Bring the reactor to the desired polymerization temperature (e.g., 50-70°C).

-

Inject the EASC solution into the reactor and stir for a few minutes to scavenge any remaining impurities.

-

Inject the catalyst suspension into the reactor to initiate the polymerization. The choice of EASC as a co-catalyst is due to its ability to efficiently alkylate and activate the titanium pre-catalyst.

-

Maintain the reaction at a constant temperature and monitor the monomer uptake or pressure drop.

-

-

Work-up:

-

After the desired reaction time, quench the polymerization by injecting a small amount of acidified methanol. This terminates the growing polymer chains and protonates the catalyst residues.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

-

Illustrative Protocol for Friedel-Crafts Alkylation of an Aromatic Compound

This protocol is a general representation of an EASC-mediated Friedel-Crafts reaction.[10]

-

Reaction Setup:

-

In a flame-dried, argon-purged, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve the aromatic substrate (e.g., toluene) in an anhydrous solvent (e.g., dichloromethane).

-

Cool the flask in an ice bath.

-

-

Reaction:

-

Slowly add a solution of EASC in an appropriate solvent to the stirred solution of the aromatic compound. The Lewis acidity of EASC is the driving force for the generation of the electrophile.

-

From the dropping funnel, add the alkylating agent (e.g., tert-butyl chloride) dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by TLC or GC.

-

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the EASC and any remaining alkylating agent.

-

Separate the organic layer, and wash it sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Safety and Hazard Management

Ethylaluminum sesquichloride is a highly hazardous substance that requires stringent safety precautions.

-

Personal Protective Equipment (PPE): Always wear fire-retardant laboratory coats, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical splash goggles. A face shield is also recommended.[4][9]

-

Emergency Procedures:

-

Fire: Do NOT use water, foam, or carbon dioxide extinguishers. Use dry chemical powder (e.g., Met-L-X), sand, or dry graphite to smother the fire.[4]

-

Spills: Small spills can be covered with a dry, inert absorbent material like sand or vermiculite. The contaminated material should then be carefully collected into a container and quenched as described in the disposal protocol.

-

Personal Contact: In case of skin contact, immediately brush off any visible material and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

-

Conclusion

Ethylaluminum sesquichloride is a powerful and versatile reagent with significant industrial and academic importance. Its unique properties as a potent Lewis acid and an effective Ziegler-Natta co-catalyst have cemented its role in the synthesis of polymers and fine chemicals. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By providing a comprehensive overview of its physical and chemical characteristics, mechanistic roles, and detailed handling procedures, this guide aims to empower researchers to utilize Ethylaluminum sesquichloride safely and effectively in their scientific endeavors.

References

-

14.4.1: Ziegler-Natta Polymerizations - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]

- Amarasinghe, N. R., Turner, P., & Todd, M. H. (2012). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry.

- Jha, K. T., et al. (2023). Ziegler–Natta Catalysts: Applications in Modern Polymer Science. ACS Omega.

-

Understanding the Chemical and Physical Transformations of a Ziegler–Natta Catalyst at the Initial Stage of Polymerization Kinetics: The Key Role of Alkylaluminum in the Catalyst Activation Process. (n.d.). ResearchGate. Retrieved from [Link]

-

Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di-tert-butylpyrocarbonate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ziegler-Natta Catalyst - GeeksforGeeks. (2023, July 25). Retrieved from [Link]

-

(5.4 mL, 38.7 mmol, 1.02 equiv) are added by syringe through the septum and the mixture became yellow and heterogeneous (Figure 1) within minutes (Notes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Ethylaluminium sesquichloride - Wikipedia. (n.d.). Retrieved from [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]

-

Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. (n.d.). Retrieved from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Alkylation Lab Guide. (n.d.). Scribd. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Thermo gravimetric analyses: TGA of prepared compounds (1), (2) and (3). (n.d.). ResearchGate. Retrieved from [Link]

-

Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem. (n.d.). Retrieved from [Link]

-

Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks. (n.d.). Retrieved from [Link]

-

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages. (n.d.). Retrieved from [Link]

-

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. (n.d.). Retrieved from [Link]

-

Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Preparation of (n-BuCp) 2 ZrCl 2 Catalyst Supported on SiO 2 /MgCl 2 Binary Support and its Ethylene-1-hexene Copolymerization. (n.d.). Applied Chemistry for Engineering. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (n.d.). Retrieved from [Link]

-

Quantitative aspects of Lewis acidity. Part V. The effect of solvent on Lewis acidity - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

-

STUDY GUIDE: Student Preparation for CHEM Lab - Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

-

What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Nature and catalytic activity of Lewis acid extra-framework species in zeolites. (n.d.). Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). Retrieved from [Link]

Sources

- 1. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]

- 2. nouryon.com [nouryon.com]

- 3. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

Ethylaluminum sesquichloride mechanism of action in polymerization

An In-Depth Technical Guide to the Mechanism of Action of Ethylaluminum Sesquichloride in Polymerization

Abstract

Ethylaluminum sesquichloride (EASC), with the general formula (C₂H₅)₃Al₂Cl₃, is a potent organoaluminum compound that holds a significant position in the polymer industry.[1][2] It functions primarily as a cocatalyst in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene and polypropylene, and also serves as a co-initiator in certain cationic polymerizations.[2][3][4] Its strong Lewis acidity and alkylating capabilities are central to its function, enabling the transformation of inactive transition metal precatalysts into stereospecific, highly active polymerization centers. This guide provides a detailed examination of the mechanistic pathways through which EASC operates, covering catalyst activation, chain initiation, propagation, and termination steps. Furthermore, it outlines key experimental methodologies for studying these systems and emphasizes the critical safety protocols required for handling this reactive compound.

Introduction to Ethylaluminum Sesquichloride (EASC)

EASC is a clear, colorless liquid that is highly reactive and pyrophoric, igniting spontaneously upon exposure to air.[2][3] It also reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride fumes.[5][6] These properties necessitate handling under a dry, inert atmosphere, such as nitrogen or argon.[3][7] EASC exists as a mixture of dimers in equilibrium, primarily involving halogen-bridged aluminum centers.[2][8] Its industrial preparation often involves the reaction of ethyl chloride with aluminum metal.[2][8] The compound's primary application is as a crucial component in catalyst systems for olefin polymerization.[9]

Table 1: Physical and Chemical Properties of Ethylaluminum Sesquichloride

| Property | Value | Source(s) |

| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [1] |

| Molar Mass | 247.51 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | ~1.085 g/cm³ at 20°C | [1] |

| Boiling Point | 204 °C | [2] |

| Freezing Point | Below -20 °C | [1] |

| Flash Point | -20 °C | [2] |

| Reactivity | Pyrophoric in air; reacts violently with water, alcohols, and oxidizing agents. | [2][3][7] |

| Primary Use | Cocatalyst in Ziegler-Natta polymerization | [3][9] |

The Role of EASC in Polymerization: A Mechanistic Overview

EASC's function in polymerization is multifaceted, but it is most renowned for its role in two major classes of polymerization:

-

Ziegler-Natta Polymerization : This is the most significant application of EASC.[2] Here, it acts as a cocatalyst alongside a transition metal compound (the precatalyst), typically a titanium halide like TiCl₄ supported on magnesium chloride (MgCl₂).[10][11] The primary functions of EASC in this system are to:

-

Cationic Polymerization : EASC, being a strong Lewis acid, can also function as a co-initiator in cationic polymerization.[4] In this role, it typically activates an initiator (e.g., an alkyl halide or trace protons from water) to generate a carbocation, which then initiates the polymerization of monomers with electron-donating groups, such as isobutylene or vinyl ethers.[4][14]

Mechanism in Ziegler-Natta Polymerization

The discovery of Ziegler-Natta catalysts revolutionized polymer science, enabling the synthesis of linear and stereoregular polymers that were previously inaccessible.[11][13] The cocatalyst, such as EASC, is indispensable to this process.

Formation of the Active Catalyst Center

The process begins with the activation of the transition metal precatalyst (e.g., TiCl₄ on an MgCl₂ support) by EASC. This is not a single reaction but a complex series of events occurring on the catalyst surface.

-

Alkylation and Reduction : EASC reacts with the titanium tetrachloride. An ethyl group from the aluminum compound replaces a chloride ligand on the titanium atom. This alkylation is often accompanied by the reduction of Ti(IV) to Ti(III), which is widely considered to be the active oxidation state.[10][13]

-

Creation of a Vacant Site : The reaction creates a coordinatively unsaturated titanium center with a vacant orbital. This vacancy is crucial for the subsequent coordination of the olefin monomer.[12][13]

-

Role of the Support : The MgCl₂ support is not inert; it provides a high surface area and has a crystal structure that templates the formation of specific, highly active titanium centers.[11][12]

The choice of alkylaluminum cocatalyst significantly impacts the number of active centers formed and the overall catalyst activity.[15] The balance of alkylating power and Lewis acidity, which differs between compounds like triethylaluminum (TEA), triisobutylaluminum (TIBA), and EASC, allows for the fine-tuning of catalyst performance.[15][16]

Diagram 2: The Cossee-Arlman catalytic cycle for olefin polymerization.

Chain Termination and Transfer

The growth of a polymer chain is not indefinite and can be terminated by several pathways:

-

β-Hydride Elimination : A hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the titanium center. This releases the polymer with a terminal double bond and forms a titanium-hydride species, which can initiate a new chain.

-

Chain Transfer to Cocatalyst : The growing polymer chain is transferred from the titanium center to an aluminum atom of the cocatalyst (EASC). This results in a "dead" polymer chain attached to aluminum and reactivates the titanium center with a new ethyl group, ready to start a new chain. This is a dominant mechanism for controlling the molecular weight of the polymer. [16]* Chain Transfer to Monomer : A hydrogen atom is transferred from the growing chain to an incoming monomer molecule.

Mechanism in Cationic Polymerization

While less common than its use in Ziegler-Natta systems, EASC's strong Lewis acidity makes it an effective co-initiator for cationic polymerization. [4]

Initiation

Cationic polymerization requires the formation of a carbocation to initiate the reaction. EASC facilitates this by abstracting a halide from an initiator molecule or reacting with a proton source. For example, in a system with an alkyl halide initiator (R'-Cl), EASC can abstract the chloride ion to form a carbocation (R'⁺) and a complex counter-ion [(C₂H₅)₃Al₂Cl₄]⁻. [4][14]This carbocation then attacks the first monomer molecule, starting the polymer chain.

Experimental Analysis and Characterization

Investigating the mechanism of EASC requires a combination of kinetic studies, advanced spectroscopy, and meticulous experimental technique.

Kinetic Studies

The kinetics of polymerization—how the reaction rate changes with time and reactant concentrations—provide crucial insight into the mechanism. [17][18]Techniques such as the stopped-flow method can be used to study the very initial stages of catalyst activation and polymerization, which often occur within seconds. [12]By varying the concentrations of monomer, EASC, and the titanium catalyst, researchers can determine reaction orders and activation energies, which helps elucidate the roles of each component in the rate-determining steps of initiation, propagation, and termination. [16][19]

Spectroscopic and Structural Analysis

-

Catalyst Characterization : Techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and Brunauer-Emmett-Teller (BET) surface area analysis are used to characterize the solid-state catalyst before and after activation with EASC. [12]* Polymer Characterization : The structure of the resulting polymer provides indirect information about the catalyst.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the polymer's microstructure (e.g., tacticity, branching) and identify end-groups, which gives clues about termination mechanisms. [4][16] * Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to measure the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymer. [20]

-

Protocol Example: Laboratory-Scale Ethylene Polymerization

This protocol describes a general procedure for the homopolymerization of ethylene using a TiCl₄/MgCl₂ catalyst activated by EASC. Extreme caution must be exercised due to the pyrophoric nature of EASC. All steps must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.

Materials:

-

High-purity ethylene gas

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or toluene)

-

TiCl₄/MgCl₂ supported catalyst

-

Ethylaluminum sesquichloride (EASC) solution in hydrocarbon

-

Methanol with 1% HCl (for quenching)

-

Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet

Procedure:

-

Reactor Preparation : The reactor is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen. It is then subjected to several vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

-

Solvent and Cocatalyst Addition : A measured volume of the anhydrous solvent is transferred to the reactor via cannula. The desired amount of EASC solution is then injected into the reactor using a gas-tight syringe. The solution is stirred and brought to the target reaction temperature (e.g., 70 °C).

-

Catalyst Injection : The solid TiCl₄/MgCl₂ catalyst is weighed in a glovebox and suspended in a small amount of anhydrous solvent to create a slurry. This slurry is then injected into the reactor to initiate the polymerization.

-

Polymerization : The reactor is immediately pressurized with ethylene gas to the desired pressure. The pressure is maintained throughout the reaction as the monomer is consumed. The reaction is allowed to proceed for a predetermined time, with temperature and stirring rate held constant.

-

Quenching : The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by carefully adding the acidic methanol solution to the reactor. This deactivates the catalyst and precipitates the polyethylene.

-

Polymer Isolation and Purification : The precipitated polymer is filtered, washed extensively with methanol to remove catalyst residues, and then dried under vacuum until a constant weight is achieved.

-

Characterization : The dried polyethylene is weighed to calculate the yield and catalyst activity. The polymer is then characterized using techniques like GPC (for molecular weight) and DSC (for melting point).

Diagram 3: Experimental workflow for a laboratory-scale ethylene polymerization using EASC.

Safety and Handling

EASC is a hazardous material that demands rigorous safety protocols. [21]

-

Pyrophoricity : It ignites spontaneously in air. All transfers and reactions must be conducted under an inert atmosphere (e.g., nitrogen, argon). [3]* Water Reactivity : It reacts violently with water and other protic sources (e.g., alcohols), producing flammable and toxic gases. All glassware and solvents must be scrupulously dried. [3][7]* Corrosivity : EASC causes severe chemical burns to the skin and eyes. [21]Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory. [7]* Extinguishing Fires : Fires involving EASC must not be extinguished with water or carbon dioxide. Dry chemical powder (Class D) or dry sand should be used.

Conclusion

Ethylaluminum sesquichloride is a powerful and indispensable cocatalyst in the field of polymer chemistry. Its mechanism of action, particularly in Ziegler-Natta polymerization, is a sophisticated interplay of alkylation, reduction, and coordination chemistry that transforms a simple transition metal salt into a highly efficient polymerization machine. By activating the precatalyst to form active sites, EASC enables the controlled, stereospecific synthesis of polyolefins that are fundamental to the modern materials landscape. A thorough understanding of its mechanistic role is critical for optimizing existing polymerization processes and for the rational design of new, improved catalyst systems.

References

-

Tuoda Industry Limited. (2025). Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). Retrieved from Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. Retrieved from Cole-Parmer. [Link]

-

ResearchGate. (n.d.). Understanding the Chemical and Physical Transformations of a Ziegler–Natta Catalyst at the Initial Stage of Polymerization Kinetics: The Key Role of Alkylaluminum in the Catalyst Activation Process. Retrieved from ResearchGate. [Link]

-

Haz-Map. (2026). Ethylaluminum sesquichloride - Hazardous Agents. Retrieved from Haz-Map. [Link]

-

Redwop Chemicals. (n.d.). (Ethylaluminum sesquichloride). Retrieved from Redwop Chemicals. [Link]

-

Wikipedia. (n.d.). Ethylaluminium sesquichloride. Retrieved from Wikipedia. [Link]

-

Kennedy, J. P., & Milliman, G. E. (1969). Olefin Polymerizations and Copolymerizations with Alkylaluminum-Cocatalyst Systems. In Addition and Condensation Polymerization Processes. ACS Publications. [Link]

-

Shiman, D. I., et al. (2018). Cationic polymerization of butadiene using alkyl aluminum compounds as co-initiators: an efficient approach toward solid polybutadienes. Polymer Chemistry. [Link]

-

Ahmad, A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. MDPI. [Link]

-

Jha, K. T., et al. (2023). Ziegler–Natta Catalysts: Applications in Modern Polymer Science. ACS Omega. [Link]

-

Chukanova, O. M., et al. (2019). New Cocatalyst for Alkene Polymerization Reactions with Transition Metal Catalysts. Polymer Science, Series B. [Link]

-

Liu, B., et al. (2021). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler-Natta catalyst. Polymer Bulletin. [Link]

-

Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from Chemistry LibreTexts. [Link]

-

Tritto, I., et al. (2019). A Hydrocarbon Soluble, Molecular and “Complete” Al-Cocatalyst for High Temperature Olefin Polymerization. Polymers. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylaluminum sesquichloride. PubChem Compound Database. [Link]

- Google Patents. (1962). US3064027A - Manufacture of alkyl aluminum sesquihalides.

-

Chemistry LibreTexts. (2021). 6.13: Ziegler-Natta Polymerization. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from Wikipedia. [Link]

-

It's Chemistry Time. (2022). Kinetics of polymerization Reaction. YouTube. [Link]

-

Chemistry For Everyone. (2023). What Are The Kinetics Of Step-growth Polymerization?. YouTube. [Link]

-

MSE LAB. (2011). Cationic & Anionic Polymerization. Retrieved from WordPress.com. [Link]

-

Chemistry For Everyone. (2023). What Is Polymerization Kinetics?. YouTube. [Link]

-

Polymer and Organic Chemistry. (2020). Kinetics Part 2: Step Growth Polymerization. YouTube. [Link]

-

Zentel Group. (n.d.). Polymer Synthesis and Characterization. Retrieved from TU-Darmstadt Chemie. [Link]

-

JoVE. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations. YouTube. [Link]

-

Lellig, C., et al. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Polymers. [Link]

-

Michael Kelly. (2022). RAFT Polymerization - Reaction Setup. YouTube. [Link]

-

Warren, N. J., et al. (2014). In situ SAXS studies of a prototypical RAFT aqueous dispersion polymerization formulation. Chemical Science. [Link]

-

Lellig, C., et al. (2021). Experimental Design in Polymer Chemistry-A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). PubMed. [Link]

Sources

- 1. redwop.net [redwop.net]

- 2. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]

- 3. nouryon.com [nouryon.com]

- 4. Cationic polymerization of butadiene using alkyl aluminum compounds as co-initiators: an efficient approach toward solid polybutadienes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tuodaindus.com [tuodaindus.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EASC Ethylaluminum sesquichloride [nouryon.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mselab.wordpress.com [mselab.wordpress.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure | MDPI [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ethylaluminum sesquichloride - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Lewis Acid Properties of Ethylaluminum Sesquichloride in Organic Reactions

Abstract

Ethylaluminum sesquichloride (EASC), a potent yet nuanced organoaluminum reagent, occupies a significant position in the toolkit of synthetic organic chemists. Represented by the formula (C₂H₅)₃Al₂Cl₃, it exists as an equilibrium mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC).[1] This composition confers a unique Lewis acidic character that is mechanistically distinct from more common Lewis acids like aluminum trichloride (AlCl₃). This guide provides a comprehensive exploration of the structure, reactivity, and application of EASC as a Lewis acid catalyst. We will delve into the causality behind its effectiveness in key organic transformations, present field-proven experimental protocols, and offer critical insights into its safe and effective use, grounded in authoritative references.

The Fundamental Nature of Ethylaluminum Sesquichloride (EASC)

Structure and Lewis Acidity

Ethylaluminum sesquichloride is not a single molecular entity but rather an equilibrium mixture of ethylaluminum dichloride (EtAlCl₂) and diethylaluminum chloride (Et₂AlCl). In solution, these species exist predominantly as chlorine-bridged dimers, (EtAlCl₂)₂ and (Et₂AlCl)₂.[2] The electron-deficient aluminum centers in these structures are potent electron pair acceptors, making EASC a strong Lewis acid.[3]

The true utility of EASC lies in its "tunable" Lewis acidity, which is considered intermediate between the harsher, highly reactive AlCl₃ and the milder Et₂AlCl. This moderation allows for enhanced selectivity in many reactions, minimizing side product formation often associated with stronger Lewis acids.[4] Its solubility in common organic solvents like hexanes and toluene provides a significant practical advantage over the often-poor solubility of anhydrous AlCl₃.

Caption: Fig. 1: EASC structural equilibrium and Lewis acid function.

Key Physicochemical and Safety Data

EASC is a clear, colorless to pale yellow liquid.[5][6] Its handling requires stringent safety protocols due to its pyrophoric nature and violent reactivity with water.

| Property | Value | Source |

| Chemical Formula | (C₂H₅)₃Al₂Cl₃ | [7] |

| Molecular Weight | 247.51 g/mol | [2][3] |

| Appearance | Clear, colorless to yellow liquid | [2][5][6] |

| Boiling Point | ~204 °C (399 °F) | [2][6] |

| Melting Point | -50 °C (-58 °F) | [2][6] |

| Flash Point | -20 °C (-4 °F) | [2] |

| Reactivity | Pyrophoric; ignites spontaneously in air. Reacts violently with water, releasing flammable ethane gas and hydrogen chloride. | [2][5][6][8] |

CRITICAL SAFETY NOTICE: EASC must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.[5] All glassware and solvents must be scrupulously dried to prevent explosions.[5] It causes severe chemical burns to skin and eyes.[5][7][9] Personnel must wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety goggles, face shields, and chemical-resistant gloves.[7][10]

Core Applications in Organic Synthesis

The Lewis acidic nature of EASC makes it a versatile catalyst for a range of carbon-carbon bond-forming reactions.[4][11][12] Its primary utility stems from its ability to activate substrates, rendering them more susceptible to nucleophilic attack.

Friedel-Crafts Reactions: Alkylation and Acylation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds.[13][14] EASC serves as an effective Lewis acid catalyst, offering a balance of high reactivity and improved selectivity compared to traditional catalysts like AlCl₃.[4]

Causality & Mechanism: In Friedel-Crafts acylation, EASC coordinates to the halogen of an acyl halide. This coordination polarizes the carbon-halogen bond, facilitating the formation of a highly electrophilic acylium ion (or a tightly bound ion pair). This potent electrophile is then attacked by the electron-rich aromatic ring to forge the new C-C bond.[15] The advantage of EASC is its ability to promote this activation without aggressively promoting side reactions like carbocation rearrangements (a common issue in Friedel-Crafts alkylations with stronger Lewis acids) or dealkylation of the product.[15][16]

Caption: Fig. 2: EASC-catalyzed Friedel-Crafts acylation mechanism.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[17] While many Diels-Alder reactions proceed thermally, Lewis acid catalysis can dramatically accelerate the reaction rate and, crucially, control stereoselectivity and regioselectivity.[18]

Causality & Mechanism: EASC functions by coordinating to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This coordination withdraws electron density from the dienophile's π-system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[18] A lower LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a significantly faster reaction rate according to frontier molecular orbital theory. This coordination can also lock the dienophile into a specific conformation, enhancing endo/exo selectivity.

Caption: Fig. 3: EASC catalysis in the Diels-Alder reaction.

Ziegler-Natta Polymerization

EASC is a widely used co-catalyst in Ziegler-Natta systems for the polymerization of olefins and dienes.[2][5][19][20] In this context, it works in concert with a transition metal salt (e.g., ZrCl₄ or TiCl₄).[21]

Causality & Mechanism: The role of EASC is multifaceted. It primarily functions to alkylate the transition metal center and generate the catalytically active species. It also acts as a scavenger for impurities (like water) that would otherwise deactivate the primary catalyst. The equilibrium nature of EASC allows for fine-tuning of the polymerization process, influencing polymer properties such as molecular weight and stereoregularity.[21]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, emphasizing the critical steps required for success and safety when working with EASC.

General Workflow for Handling EASC

This workflow is mandatory for all experiments involving EASC.

Caption: Fig. 4: Mandatory experimental workflow for using EASC.

Protocol: EASC-Catalyzed Friedel-Crafts Acylation of Toluene

This protocol describes the acetylation of toluene to form 4-methylacetophenone, a representative example.

Materials:

-

Ethylaluminum sesquichloride (e.g., 1.0 M solution in hexanes)

-

Toluene (anhydrous)

-

Acetyl chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, flame-dried under vacuum

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and cannula for liquid transfers

Methodology:

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: To the flask, add anhydrous toluene (10.0 g, 108.5 mmol) and 100 mL of anhydrous DCM via cannula. Cool the stirred solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Slowly add the ethylaluminum sesquichloride solution (25 mL of 1.0 M solution, 25 mmol) to the reaction mixture via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.

-

Electrophile Addition: Add acetyl chloride (7.8 g, 99.5 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature at 0-5 °C. A color change and slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of toluene by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Reaction Quenching (CRITICAL STEP): Once the reaction is complete, very slowly and carefully transfer the reaction mixture via cannula into a separate flask containing 100 mL of crushed ice and 50 mL of 1 M HCl, stirring vigorously. This process is highly exothermic and will release gas. Perform this in a well-ventilated fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 4-methylacetophenone.

Conclusion

Ethylaluminum sesquichloride is a powerful and versatile Lewis acid catalyst whose true value is realized through a deep understanding of its unique reactivity profile. Its moderate-to-strong Lewis acidity, combined with favorable solubility, allows for highly efficient and selective transformations that are often challenging with other reagents. While its pyrophoric nature demands rigorous handling procedures, the adoption of the self-validating protocols outlined in this guide enables its safe and effective deployment in research and development settings. For the discerning scientist, EASC is an indispensable tool for the construction of complex molecular architectures.

References

-

Ethylaluminium sesquichloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

Material Safety Data Sheet (MSDS) Ethylaluminum Sesquichloride (EASC). (2025, April 28). TUODA INDUSTRY LIMITED. Retrieved from [Link]

-

Material Safety Data Sheet - Ethylaluminium sesquichloride, 0.4M solution in hexane. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Ethylaluminum Sesquichloride(EASC). (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]

-

Ethylaluminum sesquichloride. (n.d.). PubChem. Retrieved from [Link]

-

Friedel-Crafts Alkylation of Alkenes: Ethylaluminum Sesquichloride Induced Alkylations with Alkyl Chloroformates. (1999, January). ChemInform. Retrieved from [Link]

-

ZrCl4-TEA-EASC three-component catalyst for the oligomerization of ethylene: The role of organoaluminum co-catalysts and additives. (2014). ResearchGate. Retrieved from [Link]

-

Ethylaluminum sesquichloride 12075-68-2. (n.d.). Tosoh Finechem Co., Ltd. Retrieved from [Link]

-

Ethylaluminum Sesquichloride. (n.d.). Silver-chem.co. Retrieved from [Link]

-

Best Ethylaluminum Sesquichloride CAS 12075-68-2. (n.d.). LOOKCHEM. Retrieved from [Link]

-

Friedel-Crafts Reactions. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Retrieved from [Link]

-

Ethylaluminum sesquichloride. (n.d.). Haz-Map. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Advanced Synthesis & Catalysis. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Diels–Alder Reaction (Part 2). (n.d.). Retrieved from [Link]

-

Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024, December 16). Molecules. Retrieved from [Link]

-

Sereda, O., Tabassum, S., & Wilhelm, R. (2010). Lewis acid organocatalysts. Topics in Current Chemistry, 291, 349-393. Retrieved from [Link]

-

Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. (2025, February 11). Leah4sci. Retrieved from [Link]

-

Role of Lewis Acid in Catalytic Cycle Stability. (2025, August 26). Patsnap. Retrieved from [Link]

-

Lewis acid catalysis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2023). Catalysts. Retrieved from [Link]

-

AlCl3 as an efficient Lewis acid catalyst in water. (2017). ResearchGate. Retrieved from [Link]

-

Synergistic catalysis. (2012, January 25). Chemical Science. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Synergistic-Catalysis.pdf]([Link] Macmillan/files/publications/Synergistic-Catalysis.pdf)

-

Vinyl azides in organic synthesis: an overview. (2023). RSC Advances. Retrieved from [Link]

-

Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording). (2024, April 25). Leah4sci. Retrieved from [Link]

Sources

- 1. Ethylaluminum Sesquichloride - silver-chem.co [silver-chem.co]

- 2. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]

- 3. tosoh-finechem.co.jp [tosoh-finechem.co.jp]

- 4. tuodaindus.com [tuodaindus.com]

- 5. nouryon.com [nouryon.com]

- 6. Ethylaluminum sesquichloride | C6H15Al2Cl3 | CID 25508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. ETHYL ALUMINUM SESQUICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. tuodaindus.com [tuodaindus.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. softbeam.net:8080 [softbeam.net:8080]

- 14. mt.com [mt.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 19. specialchem.com [specialchem.com]

- 20. EASC Ethylaluminum sesquichloride [nouryon.com]

- 21. researchgate.net [researchgate.net]

Understanding the structure of Ethylaluminum sesquichloride

An In-Depth Technical Guide to the Structure of Ethylaluminum Sesquichloride

Authored by a Senior Application Scientist

Abstract

Ethylaluminum sesquichloride (EASC) is a pivotal organoaluminum compound with significant industrial applications, most notably as a co-catalyst in Ziegler-Natta polymerization systems.[1][2][3] Its chemical formula, (C₂H₅)₃Al₂Cl₃, belies a structural complexity that is fundamental to its reactivity and function. This guide provides an in-depth exploration of the structure of EASC, moving beyond its simple stoichiometric representation to elucidate the dynamic equilibrium of dimeric species that define its true nature. We will examine the synthesis, the spectroscopic and crystallographic methods used for characterization, and the direct relationship between its halogen-bridged structure and its potent Lewis acidity and reactivity. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important reagent.

Fundamental Identity and Properties

Ethylaluminum sesquichloride, as its name suggests, contains a 1.5 ("sesqui") ratio of chloride anions to ethyl groups per aluminum center. It is a clear, colorless to yellowish liquid that is spontaneously combustible in air and reacts violently with water.[1][4][5] These properties necessitate handling under a dry, inert atmosphere.[6]

Key physical and chemical properties of EASC are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₅Al₂Cl₃ | [4] |

| Molecular Weight | 247.51 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [1][6][7] |

| Density | 1.092 g/cm³ at 25 °C | [1] |

| Melting Point | -50 °C (-58 °F) | [1][7] |

| Boiling Point | 204 °C (399 °F) | [1][7] |

| Flash Point | -20 °C (-4 °F) | [1][4] |

| CAS Number | 12075-68-2 | [1][6] |

The Core Structure: A Dimeric Equilibrium

The representation (C₂H₅)₃Al₂Cl₃ does not adequately describe a single, stable molecule. In reality, EASC exists as an equilibrium mixture of three distinct, chlorine-bridged dimeric compounds.[1] This is a hallmark of organoaluminum halides, which seek to satisfy the electron deficiency of the aluminum center through the formation of dative bonds with halogen atoms of an adjacent molecule.

The equilibrium involves two primary species:

-

Diethylaluminum chloride (DEAC): (C₂H₅)₂AlCl

-

Ethylaluminum dichloride (EADC): C₂H₅AlCl₂

These components exist as homodimers and a codimer (or heterodimer), as depicted in the following structural equilibrium.

Caption: The dynamic equilibrium of Ethylaluminum sesquichloride.

The products are equilibrium mixtures of the codimer and the two homodimers, with the aluminum atoms in each component being halogen-bridged.[1] This bridging structure is the key to understanding the Lewis acidity and catalytic activity of EASC, as the chlorine bridges can be cleaved to provide a vacant coordination site on the aluminum atom.

Industrial Synthesis Pathway

The primary industrial route to EASC involves the direct reaction of ethyl chloride (C₂H₅Cl) with aluminum metal.[1][8] The process is exothermic and must be rigorously controlled, with strict exclusion of moisture and oxygen to prevent violent side reactions.[1][6]

Reaction: 3 C₂H₅Cl + 2 Al → (C₂H₅)₃Al₂Cl₃

The reaction is typically carried out using aluminum in the form of powder, turnings, or granules.[1] To initiate the reaction, which can have a significant induction period, a small amount of an activator like iodine or mercury may be used.[1] The process is often performed in a liquid medium of the final product to facilitate heat transfer and control the reaction rate.[8]

Caption: Simplified workflow for the industrial synthesis of EASC.

Structural Characterization Protocols

Determining the structure of a highly reactive and dynamic mixture like EASC requires specialized analytical techniques. The choice of method is dictated by the need to prevent decomposition and accurately represent the species in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the ethyl groups and observing the dynamic nature of the compound in solution.

Causality Behind Experimental Choices:

-

Solvent: A non-reactive, deuterated hydrocarbon solvent (e.g., benzene-d₆, toluene-d₈) is required. Protic or coordinating solvents would react violently.

-

Sample Preparation: All handling must be performed in an inert atmosphere glovebox or using Schlenk line techniques to prevent contact with air and moisture.

-

NMR Tube: Specialized J. Young NMR tubes with a resealable Teflon valve are mandatory to maintain an inert atmosphere during transport and analysis.

Step-by-Step Methodology for NMR Sample Preparation:

-

Preparation: Ensure the J. Young NMR tube and all glassware are rigorously dried in an oven at >120°C overnight and cooled under vacuum.

-

Inert Environment: Transfer the dried NMR tube, deuterated solvent, EASC, and micropipettes into a nitrogen or argon-filled glovebox.

-

Sample Creation: Inside the glovebox, pipette approximately 0.5 mL of the deuterated solvent into the NMR tube.

-